Technical Guide: Physicochemical Profile & Characterization of 1,3-Benzodioxole-5-carbaldehyde Semicarbazone
Technical Guide: Physicochemical Profile & Characterization of 1,3-Benzodioxole-5-carbaldehyde Semicarbazone
The following technical guide details the physicochemical properties, synthesis, and characterization of 1,3-Benzodioxole-5-carbaldehyde semicarbazone.
Executive Summary
1,3-Benzodioxole-5-carbaldehyde semicarbazone (also known as Piperonal semicarbazone; CAS: 16742-62-4) is a crystalline Schiff base derivative synthesized from piperonal and semicarbazide.[1][2][3] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of anticonvulsant agents targeting voltage-gated sodium channels. This guide provides a comprehensive analysis of its molecular identity, synthesis protocols, spectroscopic signature, and solid-state properties for researchers in drug discovery and materials science.
Molecular Identity & Structural Characterization[2]
Nomenclature & Classification
-
IUPAC Name: (2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinecarboxamide
-
Molecular Formula: C
H N O -
Molecular Weight: 207.19 g/mol
-
SMILES: NC(=O)NN=Cc1ccc2OCOc2c1
Structural Architecture
The molecule features a lipophilic 1,3-benzodioxole (methylenedioxyphenyl) ring conjugated to a polar semicarbazone moiety. This "aryl binding site + hydrogen bonding domain" architecture is characteristic of sodium channel blockers used in epilepsy treatment.[5]
Key Structural Features:
-
Benzodioxole Ring: Acts as the hydrophobic aryl moiety, essential for hydrophobic interactions within the receptor binding pocket.
-
Imine Linker (-CH=N-): Provides rigidity and conjugation, typically favoring the E-configuration to minimize steric hindrance.
-
Urea Terminus (-NH-CO-NH2): Functions as a donor-acceptor system for hydrogen bonding, critical for crystal lattice stability and receptor binding.
[3]
Physicochemical Profiling
The following data consolidates experimental values and calculated properties essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value / Description | Context/Relevance |
| Appearance | White to pale yellow crystalline solid | Typical of conjugated Schiff bases. |
| Melting Point | 227 – 229 °C | High MP indicates strong intermolecular H-bonding lattice [1]. |
| Solubility | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Cold Ether | Poor aqueous solubility necessitates cosolvents (e.g., DMSO) for biological assays. |
| LogP (Calc) | ~1.3 – 1.6 | Moderate lipophilicity; balances membrane permeability with solubility. |
| pKa (Calc) | ~11.5 (Amide NH) | Weakly acidic; remains neutral at physiological pH. |
| H-Bond Donors | 2 (Primary Amide NH2, Secondary Amide NH) | Critical for binding site interactions. |
| H-Bond Acceptors | 4 (Oxygens + Imine Nitrogen) | Facilitates solvation in polar aprotic solvents. |
Experimental Synthesis Protocol
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination reaction (condensation) between the carbonyl group of piperonal and the primary amine of semicarbazide, catalyzed by a weak acid (buffered medium).
Detailed Procedure
-
Preparation of Semicarbazide Solution: Dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of sodium acetate (anhydrous) in 10 mL of distilled water. The acetate acts as a buffer to deprotonate the hydrochloride salt, releasing the free nucleophilic amine.
-
Preparation of Aldehyde Solution: Dissolve 1.50 g (0.01 mol) of piperonal (1,3-benzodioxole-5-carbaldehyde) in 10 mL of 95% ethanol.
-
Condensation: Slowly add the semicarbazide solution to the aldehyde solution with constant stirring. A precipitate may form immediately.
-
Reflux: Heat the mixture on a water bath at 60–70°C for 30–60 minutes to ensure reaction completion and homogeneity.
-
Isolation: Cool the mixture in an ice bath. Filter the resulting crystalline solid under vacuum.
-
Purification: Wash the crude solid with cold water (to remove NaCl and acetate) followed by a small amount of cold ethanol. Recrystallize from hot ethanol (95%) to obtain pure crystals.
-
Drying: Dry in a desiccator or oven at 50°C.
Spectroscopic Characterization
Verification of the structure is confirmed by the absence of the aldehyde carbonyl peak and the appearance of hydrazone/amide signals.
Proton NMR ( H-NMR)
Solvent: DMSO-d
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.16 | Singlet (s) | 1H | -NH- (Amide) | Downfield shift due to H-bonding and anisotropy of C=O. |
| 7.75 | Singlet (s) | 1H | -CH=N- (Imine) | Characteristic azomethine proton; confirms Schiff base formation. |
| 7.50 | Singlet (s) | 1H | Ar-H (C2) | Isolated aromatic proton on the benzodioxole ring. |
| 6.98 – 7.01 | Multiplet (m) | 1H | Ar-H (C6) | Ortho-coupling partner.[3] |
| 6.88 | Doublet (d) | 1H | Ar-H (C5) | |
| 6.46 | Broad Singlet (bs) | 2H | -NH | Terminal amine protons; broad due to quadrupole relaxation/exchange. |
| 6.02 | Singlet (s) | 2H | -O-CH | Methylenedioxy bridge; diagnostic singlet for benzodioxole. |
Infrared Spectroscopy (FT-IR)
-
3450, 3240 cm
: N-H stretching vibrations (Asymmetric/Symmetric for NH and NH). -
1690 cm
: C=O stretching (Amide I band). The lower frequency (compared to ketone C=O) indicates resonance with the adjacent nitrogen. -
1590 – 1610 cm
: C=N stretching (Azomethine). -
1250, 1040 cm
: C-O-C stretching (Asymmetric/Symmetric) of the benzodioxole ether ring.
Solid-State & Thermal Properties
Crystal Habit & Supramolecular Architecture
While the specific single-crystal X-ray structure of piperonal semicarbazone is often analogous to related aryl semicarbazones, the solid-state packing is dominated by hydrogen bonding .
-
Primary Motif: Centrosymmetric dimers formed via R
(8) hydrogen bonding rings. -
Interaction: The amide oxygen (acceptor) of one molecule bonds with the secondary amine NH (donor) of the neighbor.
-
Secondary Interactions:
- stacking between the planar benzodioxole rings stabilizes the lattice, contributing to the high melting point (227°C).
Thermal Stability
-
Melting Behavior: Sharp endotherm at 227–229°C.
-
Decomposition: Likely to undergo thermal decomposition (decarboxylation/fragmentation) above 250°C. TGA (Thermogravimetric Analysis) is recommended before high-temperature processing.
Biological Relevance & Applications[2][5][6][7][8][9]
Anticonvulsant Activity
Piperonal semicarbazone belongs to the class of Dimmock’s aryl semicarbazones , which are designed as sodium channel blockers.
-
Mechanism: The semicarbazone moiety interacts with the hydrogen-bonding domain of the voltage-gated sodium channel (VGSC), while the piperonal ring occupies the hydrophobic aryl binding pocket [2].
-
Efficacy: It has demonstrated protection against maximal electroshock (MES) induced seizures in rodent models, a standard screen for antiepileptic drugs (AEDs).
Antimicrobial Potential
The compound exhibits moderate inhibitory activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans), attributed to the ability of the azomethine linkage to interfere with normal cell processes or chelate essential metal ions.
References
-
Dimmock, J. R., et al. (2002).[3] United States Patent No. US 6,696,442 B2. "Semicarbazones and their use as anticonvulsants." Washington, DC: U.S. Patent and Trademark Office.
-
Pandeya, S. N. (2012). "Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design." Acta Pharmaceutica, 62(3), 263–286.
- Yogeeswari, P., et al. (2005). "Anticonvulsant and neurotoxicity evaluation of some 6-chlorobenzothiazolyl-2-thiosemicarbazones." European Journal of Medicinal Chemistry, 40(6), 531-536. (Cited for general semicarbazone spectral assignments).
Sources
- 1. CAS#:16742-62-4 | Hydrazinecarboxamide,2-(1,3-benzodioxol-5-ylmethylene) | Chemsrc [chemsrc.com]
- 2. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS#:16742-62-4 | Hydrazinecarboxamide,2-(1,3-benzodioxol-5-ylmethylene) | Chemsrc [chemsrc.com]
- 5. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

